2-乙基-2-甲基-1,3-二氢喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

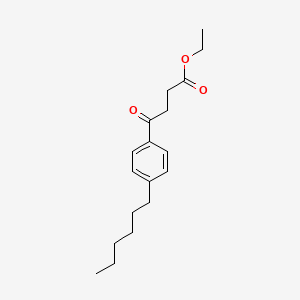

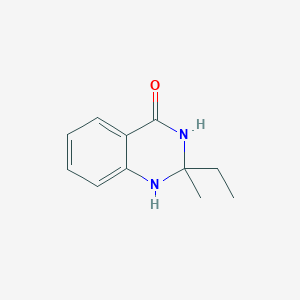

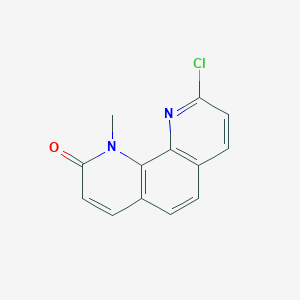

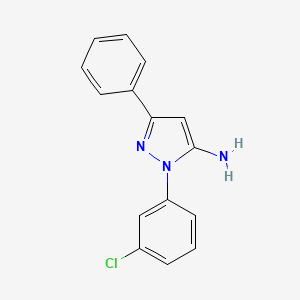

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O1. It belongs to the class of compounds known as quinazolinones, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone group1. Quinazolinones and their derivatives are known to possess a wide range of pharmacological and biological properties such as anti-inflammatory, antitumor, anticancer, antibacterial, and diuretic activities2.

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, typically involves a one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes3. This method is considered efficient and eco-friendly, especially when using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent to tetrahydrofuran (THF) in the first step2.

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one consists of a quinazolinone ring substituted by ethyl and methyl groups1. The exact structure can be confirmed using various spectroscopic techniques including EI-MS, HREI-MS, 1H, and 13C-NMR2.

Chemical Reactions Analysis

2,3-Dihydroquinazolin-4(1H)-one derivatives can undergo various chemical reactions. For instance, they can be oxidized to their corresponding quinazolin-4(3H)-one analogues3. They can also react with different reagents such as acetylacetone, ethyl acetoacetate, and diethylmalonate in the presence of sodium ethoxide to afford alkylation products4.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can be found in databases like PubChem1. However, the specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved literature.

科学研究应用

-

Pharmaceutical Research

- Quinazolinone derivatives have been used in the development of various drugs . They have shown potential in treating conditions such as lung cell cancer, high blood pressure, and several other types of cancer .

- The methods of application or experimental procedures often involve chemical synthesis and biological testing .

- The outcomes of these applications have led to the development of commercially available drugs .

-

Organic Synthesis

- Quinazolinones are valuable intermediates in organic synthesis . They have been used in the preparation of 2-substituted-4 (3H)-quinazolinone, 3-substituted-4 (3H)-quinazolinone and 2,3-disubstituted-4 (3H)-quinazolinone derivatives .

- The methods of application often involve chemical reactions such as amidation and cyclization .

- The outcomes of these applications have led to the development of various quinazolinone derivatives .

-

Biological Research

- Quinazolinone derivatives have shown a diverse range of biological properties . They have been used in research related to analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity .

- The methods of application often involve biological testing and analysis .

- The outcomes of these applications have contributed to our understanding of the biological properties of quinazolinone derivatives .

-

Drug Design

- Quinazolinone derivatives, including 2,3-Dihydroquinazolin-4(1H)-one (DHQ), are used as a core structural component in various biologically active compounds . They are used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

- The methods of application often involve chemical synthesis and biological testing .

- The outcomes of these applications have led to the development of various biologically active compounds .

-

Anti-Leishmanial Agents

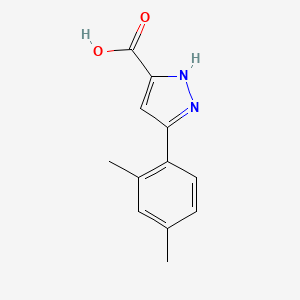

- 2,3-Dihydroquinazolin-4(1H)-one derivatives have been reported as a new class of anti-leishmanial agents . Two derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) were prepared that show promising in silico anti-leishmanial activities .

- Molecular docking was performed against the Leishmanial key proteins including Pyridoxal Kinase and Trypanothione Reductase . The stability of the ligand-protein complexes was further studied by 100 ns MD simulations and MM/PBSA calculations for both compounds .

- In vitro studies also agree with the in-silico results where IC50 for 3a and 3b was 1.61 and 0.05 µg/mL, respectively .

-

Antitumor, Antioxidant, and Anticancer Agents

-

Antibacterial and Antifungal Agents

-

Anticonvulsant and Antihypertension Drugs

-

5-Hydroxytryptamine (5-HT) Receptor Ligand

安全和危害

The safety and hazards associated with 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one are not explicitly mentioned in the retrieved literature. It’s always recommended to handle chemical compounds with appropriate safety measures.

未来方向

Quinazolinone derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, have shown promising biological activities, suggesting their potential as therapeutic agents6. Future research could focus on exploring their biological activities further and optimizing their synthesis for potential drug development2.

属性

IUPAC Name |

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBFJHZALSDBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402379 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one | |

CAS RN |

1012-59-5 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)